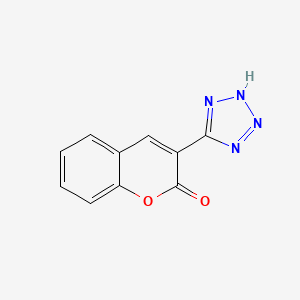
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of tetrazole and chromenone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one typically involves the cyclization of azide and cyanide compounds. One common method is the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . Another approach involves the cyclization of azide and amine compounds . These reactions are often carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs microwave-assisted synthesis. This method allows for the rapid and efficient conversion of nitriles to tetrazoles using sodium azide and triethylammonium chloride in solvents like nitrobenzene . The use of microwave reactors enhances reaction rates and yields, making it a preferred method for large-scale synthesis.
化学反应分析
Types of Reactions
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly against colorectal adenocarcinoma cell lines.
作用机制
The mechanism of action of 3-(1H-Tetrazol-5-YL)-2H-chromen-2-one involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to antiproliferative effects on cancer cells . The compound’s tetrazole ring is crucial for its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
3-(1H-Tetrazol-5-YL)-β-Carbolines: These compounds also contain a tetrazole ring and have shown significant anticancer activity.
1,2,3-Triazole Derivatives: Similar in structure to tetrazoles, these compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness
3-(1H-Tetrazol-5-YL)-2H-chromen-2-one is unique due to its combination of the tetrazole and chromenone moieties, which confer distinct chemical and biological properties
属性
分子式 |
C10H6N4O2 |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H6N4O2/c15-10-7(9-11-13-14-12-9)5-6-3-1-2-4-8(6)16-10/h1-5H,(H,11,12,13,14) |
InChI 键 |
NHBAMEACUMRIGU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


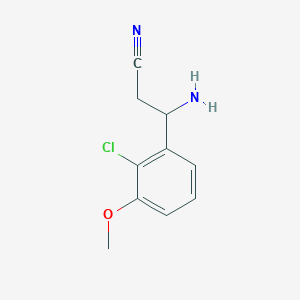
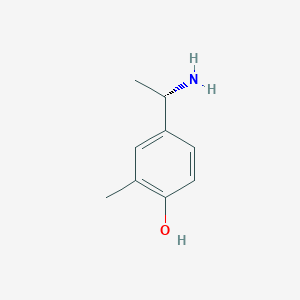
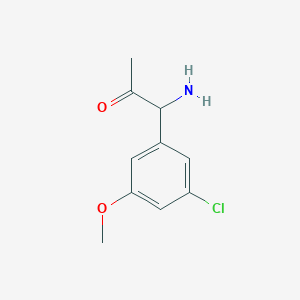
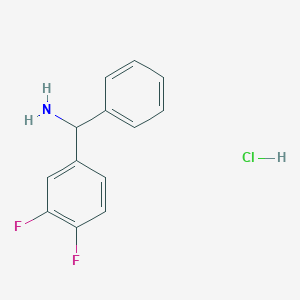
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)
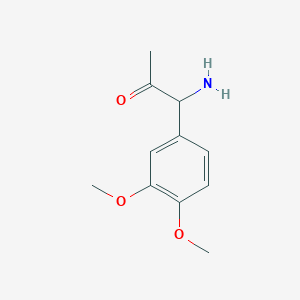

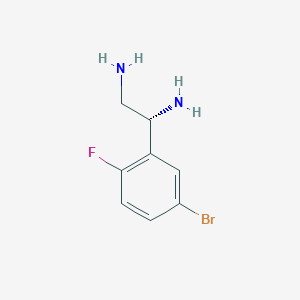
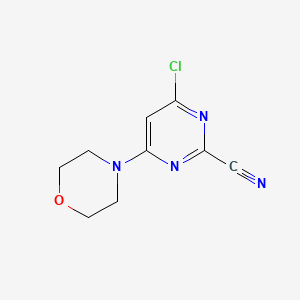
![(3R)-3-Amino-3-[5-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237141.png)
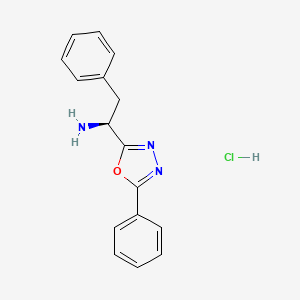
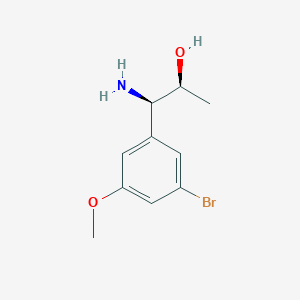

![Methyl 7-Oxa-2-Azaspiro[3.5]Nonane-5-Carboxylate Hydrochloride](/img/structure/B15237156.png)
